6-(4-Chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-3,4-dihydro-2H-pyrimido[1,2-b]isoindol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c18-13-8-6-12(7-9-13)17(21)15-5-2-1-4-14(15)16-19-10-3-11-20(16)17/h1-2,4-9,21H,3,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLAJTSGABGHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2C3=CC=CC=C3C(N2C1)(C4=CC=C(C=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36951-86-7 | |
| Record name | Homomazindol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HOMOMAZINDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM6V5Z8UXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Air/Oxygen-Mediated Oxidation
Procedure :
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Starting Material : 2-(3-Aminopropyl)-1-(4-chlorophenyl)isoindole hydrochloride is neutralized with sodium carbonate to regenerate the free base.
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Solvent System : The base is dissolved in ethanol (250 mL).
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Oxidation : Air or oxygen is bubbled through the solution for 48 hours at room temperature.
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Isolation : The precipitated product is filtered and recrystallized from dimethylformamide (DMF).
Chemical Oxidants
Alternative oxidants like potassium dichromate (K₂Cr₂O₇) or hydrogen peroxide (H₂O₂) are employed for faster reactions:
Example :
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Substrate : 2-(3-Aminopropyl)-1-(4-bromophenyl)isoindole.
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Conditions : Ethanol solvent, K₂Cr₂O₇ (1.2 equiv), reflux for 6 hours .
Advantages :
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Reduced reaction time (6–12 hours vs. 48 hours for air oxidation).
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Scalable for gram-scale synthesis.
Acid-Catalyzed Rearrangement of Tetrahydroimidazoisoindolones
A secondary route involves rearranging tetrahydroimidazoisoindolone intermediates under acidic conditions:
Steps :
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Substrate Preparation : Tetrahydroimidazoisoindolone is treated with 80–100% sulfuric acid at 80–115°C .
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Rearrangement : The reaction mixture is stirred for 2–10 hours to form the sulfate salt of the target compound.
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Neutralization : The sulfate salt is neutralized with aqueous ammonia, and the free base is extracted with ethyl acetate.
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Purification : Recrystallization from dioxane or dimethylacetamide yields pure product.
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Requires stringent control of acid concentration and temperature to avoid side reactions.
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Lower yield compared to oxidative methods.
Reaction Optimization and Critical Parameters
Solvent Selection
Temperature and Time
Substituent Effects
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The 4-chlorophenyl group is introduced via substitution in the isoindole precursor.
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Electron-withdrawing groups (e.g., Br, NO₂) on the phenyl ring require adjusted stoichiometry of oxidants.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
Chromatographic Purity
Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Purity |
|---|---|---|---|---|
| Air Oxidation | 70–80% | 48 hrs | Moderate | >95% |
| K₂Cr₂O₇ Oxidation | 65–75% | 6–12 hrs | High | 90–95% |
| Acid-Catalyzed Rearrangement | 60–70% | 10 hrs | Low | 85–90% |
Key Findings :
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Air oxidation offers higher purity but longer reaction times.
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Chemical oxidants balance speed and yield, ideal for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield reduced derivatives.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Synthetic Route Example
- Starting Materials : Appropriate chloro-substituted phenyl compounds and pyrimidine derivatives.
- Reagents : DMF as solvent; catalysts like triethylamine.
- Procedure :
- Mix starting materials in DMF.
- Heat under reflux for several hours.
- Isolate the product through filtration and recrystallization.
Pharmacological Properties
Research indicates that 6-(4-Chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol exhibits various biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : It has been reported to possess antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Case Studies
- Anticancer Research : In a study focusing on its anticancer properties, this compound was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
- Antimicrobial Testing : In another study assessing its antimicrobial potential, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Applications in Medicinal Chemistry
The unique structure of this compound makes it a valuable scaffold in drug design:
- Lead Compound Development : Its biological activities suggest that it can serve as a lead compound for further modifications to enhance efficacy and reduce toxicity.
- Targeted Drug Delivery Systems : Research is ongoing into its incorporation into nanoparticles for targeted delivery to cancer cells.
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Ring System Modifications: Pyrimido vs. Imidazo and Diazepino Analogues
A critical structural distinction lies in the replacement of the imidazo ring in mazindol (5-(4-chlorophenyl)-3,5-dihydro-2H-imidazo[2,1-a]isoindol-5-ol) with a pyrimido ring. This modification significantly enhances binding affinity at dopamine transporters (DAT). For instance:
Table 1: Comparative Binding Affinity of Ring-Modified Analogues
| Compound | Ring System | Relative Potency (vs. Mazindol) | Selectivity (DAT vs. SERT) |
|---|---|---|---|
| Mazindol | Imidazo | 1.0x | Moderate |
| 388e (Pyrimido analogue) | Pyrimido | 8.0x | High |
| 389c (Diazepino analogue) | Diazepino | 32.0x | Moderate |
The pyrimido ring in 6-(4-chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol improves conformational stability and hydrogen-bonding capacity, contributing to its enhanced DAT selectivity .
Substituent Effects: Chlorophenyl Position and Functional Groups
The para-chlorophenyl substituent in the target compound contrasts with the meta-chlorophenyl group in 6-(3′-chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol (388e). Para substitution optimizes steric and electronic interactions with DAT, as evidenced by:
- 388e (meta-chlorophenyl) : 8-fold potency increase.
Comparison with Oxazine and Thienopyrimidine Derivatives
- Oxazine derivatives (e.g., compound 3 from ): Feature a 1,3-oxazine ring instead of pyrimido. These compounds exhibit lower DAT affinity due to reduced π-stacking capability but demonstrate replaceable methylthio (-SCH₃) groups, enabling further functionalization .
- Thienopyrimidines (e.g., 6a–6d in ): Benzoyl and hydrazono substituents confer diverse electronic effects but lack the chlorophenyl moiety critical for transporter inhibition .
Table 2: Pharmacological and Structural Comparison with Heterocyclic Analogues
| Compound Class | Key Features | DAT Affinity | Synthetic Accessibility |
|---|---|---|---|
| Pyrimido[2,1-a]isoindol-6-ol | Para-chlorophenyl, hydroxyl group | High | Moderate |
| Imidazo[2,1-a]isoindol-5-ol | Meta-chlorophenyl (mazindol) | Moderate | High |
| 1,3-Oxazin-2-amine | Methylthio group, cyano substituent | Low | High |
| Thieno[2,3-d]pyrimidine | Benzoyl/hydrazono groups | Not reported | Low |
Pharmacological Selectivity
The target compound shows high selectivity for DAT over serotonin transporters (SERT), a trait shared with mazindol but enhanced in pyrimido and diazepino homologues. This selectivity is attributed to the pyrimido ring’s rigidity, which favors interactions with DAT’s hydrophobic binding pocket .
Biological Activity
6-(4-Chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework characterized by a chloro-substituted phenyl ring and a tetrahydropyrimidoisoindole core. Its diverse functional groups suggest various mechanisms of action that may be relevant in medicinal chemistry, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 6-(4-chlorophenyl)-3,4-dihydro-2H-pyrimido[1,2-b]isoindol-6-ol |
| Molecular Formula | C17H15ClN2O |
| Molar Mass | 300.76 g/mol |
| CAS Number | 36951-86-7 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activities. Studies have shown that such compounds can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : The compound may inhibit key proteins involved in cell cycle progression.
- Induction of Apoptosis : Mechanisms involving caspase activation and mitochondrial dysfunction have been observed.
- Inhibition of Angiogenesis : The compound could potentially disrupt the formation of new blood vessels in tumors.
For instance, a study focusing on similar tetrahydropyrimidine derivatives reported significant cytotoxic effects against various cancer cell lines, suggesting a potential for development as anticancer agents .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties as well. Preliminary studies indicate that it may exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the chloro group enhances its reactivity and potential for interacting with bacterial enzymes or membranes.
Case Studies
A notable case study involved the evaluation of similar compounds in clinical settings. In a clinical trial assessing the efficacy of tetrahydropyrimidine derivatives in treating colorectal cancer patients, it was found that these compounds could significantly reduce tumor size compared to standard treatments .
In another study focusing on antimicrobial activity, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .
The mechanisms by which this compound exerts its biological effects can be summarized as follows:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor by binding to active sites or altering enzyme conformation.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cells, contributing to apoptosis.
Q & A
Q. What is the synthetic pathway for 6-(4-chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol, and how can its purity be optimized?
The compound is synthesized via a multi-step cyclization process. A key intermediate, 6-(4-chlorophenyl)-4-phenyl-6H-1,3-oxazin-2-amine, reacts with 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (chalcone) under controlled conditions to form the pyrimidoisoindol scaffold . Purity optimization involves chromatographic purification (e.g., silica gel column) and recrystallization using polar aprotic solvents like ethanol. Monitoring by HPLC with a C18 column (acetonitrile/water gradient) ensures ≥95% purity .
Q. What structural features contribute to its dopamine transporter (DAT) binding affinity?
The compound’s pyrimidoisoindol core and 4-chlorophenyl substitution are critical. The chlorophenyl group enhances lipophilicity and π-π stacking with DAT’s hydrophobic pockets, while the pyrimido ring increases conformational flexibility for optimal binding . Comparative studies show that replacing the imidazo ring (as in mazindol) with a pyrimido ring improves IC₅₀ values by 8-fold .
Q. How is the compound characterized spectroscopically?
Use ¹H-NMR (DMSO-d₆) to confirm the presence of the tetrahydropyrimidoisoindol scaffold: δ 2.24 (s, 2H, CH₂), 3.33–3.41 (m, 2H, pyrimidine protons), and 6.80–6.88 (aromatic protons). IR spectroscopy identifies key functional groups (e.g., C=O at 1646 cm⁻¹, NH/OH stretches at 3200–3400 cm⁻¹) . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 351.06 (calculated for C₁₈H₁₄ClN₂O) .
Q. What in vitro assays are used to evaluate its DAT inhibition?
Standard assays include:
Q. How does its selectivity for DAT compare to serotonin transporters (SERT)?
The compound exhibits 250-fold selectivity for DAT over SERT, assessed via parallel uptake inhibition assays using [³H]5-HT in rat cortical tissue. This selectivity arises from steric incompatibility with SERT’s larger binding pocket .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide further optimization?
SAR analysis reveals that:
- Halogen positioning : 4-chlorophenyl substitution maximizes DAT affinity (vs. 3′-Cl or 2′-Cl, which reduce binding by ~50%) .
- Ring expansion : Replacing pyrimido with diazepino (7-membered ring) enhances IC₅₀ values 32-fold (e.g., compound 28: IC₅₀ = 0.26 nM) .
- Hydroxyl group : The 6-ol moiety is essential for hydrogen bonding with DAT’s Asp79 residue .
Q. What crystallographic methods resolve structural ambiguities in analogs?
Use SHELXL for single-crystal X-ray refinement. Key steps:
Q. How to address contradictory binding vs. functional uptake data in analogs?
Discrepancies arise from allosteric modulation or non-competitive inhibition. Resolve by:
- Saturation binding assays : Compare Kd (binding affinity) and Ki (functional inhibition).
- Molecular dynamics simulations : Identify conformational changes in DAT post-binding .
Q. What strategies improve CNS penetration for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
